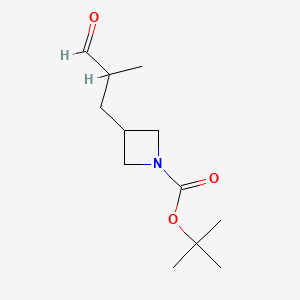

Tert-butyl 3-(2-methyl-3-oxopropyl)azetidine-1-carboxylate

Description

Properties

CAS No. |

2913267-22-6 |

|---|---|

Molecular Formula |

C12H21NO3 |

Molecular Weight |

227.30 g/mol |

IUPAC Name |

tert-butyl 3-(2-methyl-3-oxopropyl)azetidine-1-carboxylate |

InChI |

InChI=1S/C12H21NO3/c1-9(8-14)5-10-6-13(7-10)11(15)16-12(2,3)4/h8-10H,5-7H2,1-4H3 |

InChI Key |

YNYPUZFGHACCOS-UHFFFAOYSA-N |

Canonical SMILES |

CC(CC1CN(C1)C(=O)OC(C)(C)C)C=O |

Origin of Product |

United States |

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of tert-butyl 3-(2-methyl-3-oxopropyl)azetidine-1-carboxylate generally involves:

- Starting from tert-butyl azetidine-1-carboxylate derivatives (protected azetidine).

- Introduction of the 2-methyl-3-oxopropyl side chain via nucleophilic addition or alkylation.

- Use of organometallic reagents such as methylmagnesium bromide or n-butyllithium for carbon-carbon bond formation.

- Protection and deprotection steps to maintain functional group integrity.

Specific Synthetic Routes

Organometallic Addition to 1-Boc-Azetidinone

One reported method involves the nucleophilic addition of methylmagnesium bromide (a Grignard reagent) to tert-butyl azetidinone-1-carboxylate at low temperature (-10°C), followed by workup to afford the corresponding hydroxy azetidine intermediate. This intermediate can be further transformed to yield the target compound.

This step highlights the efficiency of Grignard addition to the azetidinone carbonyl to install the methyl group adjacent to the ketone functionality.

Lithiation and Addition of 1-Boc-Azetidinone

Another approach uses n-butyllithium to generate an aryl lithium intermediate from 3-bromo-1,2-difluorobenzene at -78°C, which is then reacted with 1-Boc-azetidinone. The reaction proceeds with stirring at low temperature followed by warming to ambient temperature and aqueous workup to yield the hydroxy-azetidine intermediate.

Summary Table of Preparation Methods

Research Findings and Perspectives

- The preparation of this compound relies heavily on the availability of protected azetidine intermediates such as tert-butyl azetidinone and tert-butyl 3-bromoazetidine-1-carboxylate.

- Organometallic additions (Grignard or lithiation) provide efficient routes to install the 2-methyl-3-oxopropyl side chain with high regio- and stereoselectivity.

- Reductive amination offers an alternative for introducing amine functionalities while preserving the Boc group.

- Reaction conditions such as low temperature, inert atmosphere, and choice of solvent are critical to maximize yield and purity.

- Purification techniques including flash column chromatography and preparative HPLC are commonly employed to isolate the pure product.

- These synthetic routes have been validated in multiple studies and chemical suppliers' protocols, indicating robustness and reproducibility.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(2-methyl-3-oxopropyl)azetidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: Conversion of hydroxyl groups to ketones.

Reduction: Reduction of ketones to alcohols.

Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Reagents like alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

Oxidation: Formation of ketones.

Reduction: Formation of alcohols.

Substitution: Formation of new substituted azetidine derivatives.

Scientific Research Applications

Tert-butyl 3-(2-methyl-3-oxopropyl)azetidine-1-carboxylate has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.

Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of tert-butyl 3-(2-methyl-3-oxopropyl)azetidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The exact pathways and targets are often studied through biochemical assays and molecular modeling.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Azetidine Derivatives

Key Findings:

Substituent Reactivity :

- The target compound ’s 2-methyl-3-oxopropyl group provides a ketone for nucleophilic additions (e.g., Grignard reactions) and a methyl branch for steric modulation, distinguishing it from analogs like the bromoethyl derivative (reactive in cross-coupling) or the α,β-unsaturated ester (reactive in cycloadditions) .

- Compounds with ester substituents (e.g., methoxy or ethoxy) are prone to hydrolysis, enabling carboxylic acid formation , whereas the target’s ketone may instead undergo reductions or condensations.

Synthetic Accessibility :

- The Boc-protected azetidine core is commonly synthesized via alkylation (e.g., NaH-mediated ) or condensation (e.g., tert-butyl 3-(2-isopropoxy-2-oxoethylidene)azetidine-1-carboxylate ). The target compound likely requires ketone installation via oxime intermediates or allylic alkylation, as seen in azetidine oxime derivatives .

Biological Relevance: While the target compound’s bioactivity is unconfirmed, analogs like tert-butyl 3-(aminomethyl)-3-fluoroazetidine-1-carboxylate demonstrate the importance of azetidine derivatives in drug discovery, particularly for CNS targets due to their compact, rigid structures.

Biological Activity

Tert-butyl 3-(2-methyl-3-oxopropyl)azetidine-1-carboxylate, also known by its CAS number 1638744-93-0, is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, synthesis methods, and relevant case studies that illustrate its biological significance.

- Molecular Formula : C₉H₁₅NO₃

- Molecular Weight : 185.22 g/mol

- CAS Number : 1638744-93-0

- Purity : Typically above 95% in commercial preparations

Synthesis Methods

The synthesis of this compound can be achieved through various methods. The following table summarizes one of the efficient synthetic routes:

| Step | Reagents | Conditions | Yield |

|---|---|---|---|

| 1 | tert-butyl 3-oxoazetidine-1-carboxylate | THF, Inert atmosphere, 20°C, 18h | 7% |

| 2 | Methyl magnesium bromide | THF, 0°C, 1h | 78.3% |

| 3 | Hydrolysis with HCl | Acetic acid, Reflux for 3h | Final product |

This synthetic approach highlights the use of Grignard reagents and subsequent hydrolysis to yield the desired azetidine derivative.

Antitumor Activity

Recent studies have indicated that azetidine derivatives exhibit significant antitumor properties. For instance, compounds structurally similar to tert-butyl 3-(2-methyl-3-oxopropyl)azetidine have shown promising results in inhibiting the proliferation of cancer cell lines. A notable study demonstrated that related azetidine analogs displayed IC₅₀ values as low as 2.2 nM against A549 (lung cancer) and HCT116 (colon cancer) cell lines . These findings suggest a potential for further development as anticancer agents.

Antimicrobial Properties

Research has also explored the antimicrobial activity of azetidine derivatives. Compounds containing the azetidine ring have been evaluated for their effectiveness against various bacterial strains. Preliminary data suggest that tert-butyl derivatives may possess moderate antibacterial effects, warranting further investigation into their mechanisms of action and efficacy .

Case Studies

- Antiproliferative Effects :

- Synthesis and Biological Evaluation :

Q & A

Q. What are the typical synthetic routes for tert-butyl 3-(2-methyl-3-oxopropyl)azetidine-1-carboxylate, and what key reaction conditions are involved?

Methodological Answer: The synthesis typically involves multi-step reactions, starting with azetidine ring functionalization. A common approach includes:

Azetidine Ring Protection : Introducing the tert-butoxycarbonyl (Boc) group via reaction with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine (TEA) in dichloromethane (DCM) at 0–25°C .

Side-Chain Introduction : The 2-methyl-3-oxopropyl group is introduced via nucleophilic substitution or Michael addition. For example, reacting Boc-protected azetidine with methyl vinyl ketone under acidic or basic catalysis .

Oxidation/Reduction : Adjusting oxidation states using agents like hydrogen peroxide (for ketone stabilization) or NaBH₄ (for selective reduction of intermediates) .

Q. Key Conditions Table :

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| Protection | Boc₂O, TEA, DCM, 0–25°C | Boc group installation |

| Substitution | Methyl vinyl ketone, BF₃·Et₂O, DCM | Side-chain addition |

| Oxidation | H₂O₂, AcOH, 40°C | Ketone stabilization |

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what diagnostic signals should researchers expect?

Methodological Answer:

- NMR Spectroscopy :

- ¹H NMR : Look for tert-butyl singlet at ~1.4 ppm, azetidine ring protons (δ 3.5–4.2 ppm), and methyl/ketone groups (δ 2.1–2.5 ppm).

- ¹³C NMR : Boc carbonyl at ~155 ppm, ketone at ~210 ppm, and azetidine carbons at 50–70 ppm .

- IR Spectroscopy : Strong C=O stretches for Boc (~1680–1720 cm⁻¹) and ketone (~1710 cm⁻¹) .

- Mass Spectrometry : Molecular ion peak matching the molecular formula (C₁₃H₂₁NO₃, exact mass 263.15 g/mol) with fragmentation patterns reflecting Boc and side-chain cleavage .

Q. What are the recommended storage conditions to ensure the stability of this compound in laboratory settings?

Methodological Answer:

- Temperature : Store at –20°C under inert gas (argon/nitrogen) to prevent hydrolysis of the Boc group .

- Light Sensitivity : Protect from UV light to avoid ketone degradation; use amber vials.

- Moisture Control : Store with desiccants (e.g., silica gel) in sealed containers. Stability tests via periodic HPLC analysis (e.g., C18 column, acetonitrile/water gradient) are recommended to monitor degradation .

Advanced Research Questions

Q. How can researchers optimize the yield of this compound using Design of Experiments (DoE) methodologies?

Methodological Answer:

- Factor Screening : Identify critical variables (e.g., temperature, reagent stoichiometry, solvent polarity) via fractional factorial design. For example, varying TEA concentration (1–3 eq.) and reaction time (2–12 hrs) .

- Response Surface Methodology (RSM) : Use central composite design to model interactions between factors. For instance, optimizing ketone addition by balancing reaction temperature (20–60°C) and catalyst loading (0.1–1 eq. BF₃·Et₂O) .

- Validation : Confirm optimal conditions with triplicate runs and compare yields via ANOVA.

Q. Example DoE Table :

| Factor | Low Level | High Level |

|---|---|---|

| Temperature | 20°C | 60°C |

| Catalyst (BF₃·Et₂O) | 0.1 eq. | 1 eq. |

| Reaction Time | 2 hrs | 12 hrs |

Q. What strategies are effective for identifying and mitigating by-product formation during the synthesis of this compound?

Methodological Answer:

- By-Product Analysis : Use LC-MS to detect impurities. Common by-products include:

- Over-oxidation products (e.g., carboxylic acids from ketone oxidation) .

- Ring-opening adducts due to azetidine strain (e.g., hydrolysis products under acidic conditions) .

- Mitigation Strategies :

Q. How can computational chemistry be applied to predict the reactivity and regioselectivity of this compound in nucleophilic substitution reactions?

Methodological Answer:

- DFT Calculations : Use Gaussian or ORCA software to model transition states. For example, calculate activation energies for nucleophilic attack at azetidine C3 vs. ketone α-carbon .

- Molecular Electrostatic Potential (MEP) Maps : Visualize electron-deficient regions (e.g., ketone carbonyl) to predict nucleophilic attack sites .

- MD Simulations : Simulate solvent effects (e.g., DCM vs. THF) on reaction pathways using AMBER or GROMACS .

Q. Computational Workflow :

Optimize geometry at B3LYP/6-31G(d) level.

Calculate Fukui indices for electrophilicity.

Compare simulated vs. experimental regioselectivity (e.g., azetidine vs. side-chain reactivity).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.